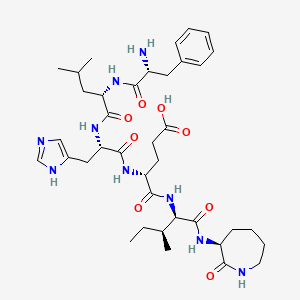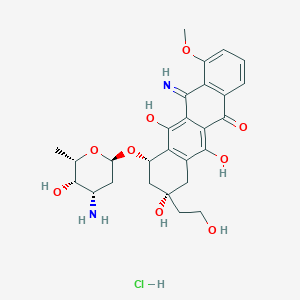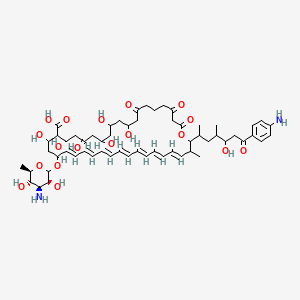
CCCTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCCTP is a potent inhibitor of the 11β-HSD-1 enzyme with reduced pregnane-X receptor (PXR) transactivation activity.
Applications De Recherche Scientifique
Simulation in Architectural Conception : The application of simulation in architecture, including structural, thermodynamic, and daylight penetration analysis, is discussed in a study by EZCT Architecture & Design Research. This approach aims to automate the design process and enable non-serial fabrication of objects (Feringa, 2008).
Advancements in Computer and Communication Technology (CCT) : Chen (2015) emphasizes the importance of continuous academic research in CCT to improve technology and its adoption in modern applications, such as high-performance computing, big data, and Internet of Things (IoT) (Chen, 2015).
Classroom Communication Systems in Education : Nicol and Boyle (2003) explore the use of classroom communication systems (CCSs) to enhance dialogue and conceptual understanding in large science classes, highlighting the benefits of different discussion sequences in learning engineering (Nicol & Boyle, 2003).
Chemoconnectomics in Drosophila : The concept of the chemoconnectome (CCT), which encompasses neurotransmitters, neuromodulators, neuropeptides, and their receptors in Drosophila, is presented by Deng et al. (2019). This approach facilitates systematic investigations of neural signaling circuits underlying behavior and cognition (Deng et al., 2019).
Canadian Critical Care Trials Group (CCCTG) : Marshall and Cook (2009) discuss the role of the CCCTG in fostering critical care research, highlighting its success in informing international practices in areas such as infection management and end-of-life care (Marshall & Cook, 2009).
Propriétés
Numéro CAS |
1610952-07-2 |
|---|---|
Nom du produit |
CCCTP |
Formule moléculaire |
C18H16ClN3 |
Poids moléculaire |
309.8 |
Nom IUPAC |
3-(1-(4-Chlorophenyl)cyclopropyl)-8-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C18H16ClN3/c19-14-7-5-13(6-8-14)18(9-10-18)17-21-20-16-15(12-3-4-12)2-1-11-22(16)17/h1-2,5-8,11-12H,3-4,9-10H2 |
Clé InChI |
DSIKPABWAOKGSR-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(C2(C3=NN=C4C(C5CC5)=CC=CN43)CC2)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CCCTP; CCC TP; CCC-TP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)






